molecular formula C10H15N3O4S B2610726 methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1260995-95-6

methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2610726
CAS No.: 1260995-95-6
M. Wt: 273.31
InChI Key: CZDVMNGCFQTFIQ-UHFFFAOYSA-N
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Description

Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base can yield the desired sulfonylated pyrazole compound. The subsequent esterification with methanol under acidic or basic conditions completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine and pyrazole rings contribute to the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-17-10(14)8-7-11-12-9(8)18(15,16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVMNGCFQTFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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